molecular formula C18H14O7 B12441606 (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

(2E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl (2E)-3-(3,4-dihydroxyphenyl)prop-2-enoate

Cat. No.: B12441606
M. Wt: 342.3 g/mol
InChI Key: QDPOOGQUCJJZAO-UHFFFAOYSA-N
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Description

Caffeic anhydride is a phenolic compound derived from caffeic acid, which is a hydroxycinnamic acid. It is known for its presence in various plant-based foods and beverages, particularly coffee. Caffeic anhydride is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Caffeic anhydride can be synthesized through the esterification of caffeic acid. One common method involves the reaction of caffeic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out at elevated temperatures to facilitate the formation of the anhydride.

Industrial Production Methods

Industrial production of caffeic anhydride may involve similar esterification processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Caffeic anhydride undergoes various chemical reactions, including:

    Oxidation: Caffeic anhydride can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert caffeic anhydride back to caffeic acid or other reduced forms.

    Substitution: Substitution reactions can occur at the phenolic hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Caffeic acid and reduced phenolic compounds.

    Substitution: Various esters and ethers of caffeic anhydride.

Scientific Research Applications

Caffeic anhydride has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of various phenolic compounds and derivatives.

    Biology: Studied for its antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the formulation of cosmetics and food additives due to its bioactive properties.

Mechanism of Action

Caffeic anhydride exerts its effects through various molecular mechanisms. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It also interacts with cellular signaling pathways, modulating the activity of enzymes and transcription factors involved in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

    Caffeic Acid: The parent compound of caffeic anhydride, known for its antioxidant and anti-inflammatory properties.

    Chlorogenic Acid: A derivative of caffeic acid, commonly found in coffee and known for its health benefits.

    Ferulic Acid: Another hydroxycinnamic acid with similar antioxidant properties.

Uniqueness

Caffeic anhydride is unique due to its specific chemical structure, which allows it to undergo distinct chemical reactions and exhibit unique biological activities compared to its parent compound and other similar compounds.

Properties

Molecular Formula

C18H14O7

Molecular Weight

342.3 g/mol

IUPAC Name

3-(3,4-dihydroxyphenyl)prop-2-enoyl 3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C18H14O7/c19-13-5-1-11(9-15(13)21)3-7-17(23)25-18(24)8-4-12-2-6-14(20)16(22)10-12/h1-10,19-22H

InChI Key

QDPOOGQUCJJZAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O

Origin of Product

United States

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